

An In-depth Technical Guide to 2-Chloroacetaldehyde

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Compound of Interest

Compound Name: Chloroacetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-**chloroacetaldehyde** (CAA), a highly reactive organic compound with significant applications and biological implications. It covers its chemical identity, physicochemical properties, synthesis, reactivity, and its roles in toxicology and pharmacology, particularly relevant to the field of drug development.

Chemical Identity and Properties

2-**Chloroacetaldehyde** is an organochlorine compound that is structurally an acetaldehyde molecule substituted with chlorine at the C-2 position.[1] It is a colorless liquid with a sharp, penetrating odor.[1][2] Due to its high reactivity, it is not typically found in its anhydrous form but rather as a hemiacetal or in an aqueous solution.[1][3]

IUPAC Name: 2-**chloroacetaldehyde**[1][4] Systematic IUPAC Name: 2-chloroethanal[3] CAS Number: 107-20-0[1][3][4][5][6][7][8]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 2-**Chloroacetaldehyde**

Property	Value	Reference(s)
Molecular Formula	C₂H₃ClO	[3] [5] [6]
Molar Mass	78.50 g/mol	[3] [9]
Appearance	Colorless liquid	[1] [2] [3]
Odor	Acrid, penetrating	[1] [2] [3]
Density	1.117 - 1.221 g/mL	[3] [4]
Melting Point	-16.3 °C (2.7 °F)	[3] [8]
Boiling Point	85 - 85.5 °C (185 - 185.9 °F)	[3] [9]
Flash Point	87.7 °C (189.9 °F) (closed cup)	[3]
Solubility	Soluble in water and common organic solvents.	[3] [4] [6] [9]

| Vapor Pressure | 100 mmHg [\[2\]](#)[\[7\]](#) |

Synthesis and Reactivity

2-Chloroacetaldehyde is a bifunctional molecule, and its high reactivity stems from both the aldehyde group and the chloromethyl group.[\[9\]](#)

Synthesis:

- Chlorination of Vinyl Chloride: Hydrated **chloroacetaldehyde** can be produced by the chlorination of aqueous vinyl chloride.[\[3\]](#)
- From Vinyl Acetate: Concentrated aqueous solutions are obtained through the reaction of chlorine with vinyl acetate in water.[\[1\]](#) This proceeds via a 1,2-dichloroethyl acetate intermediate which is then hydrolyzed.[\[10\]](#)
- Chlorination of Acetaldehyde: It can also be prepared by the careful chlorination of acetaldehyde, though this can lead to over-chlorinated byproducts.[\[3\]](#)[\[11\]](#)

Reactivity:

- **Electrophilicity:** As a highly electrophilic reagent, it is a potent alkylating agent.^{[1][3]} The presence of the chlorine atom enhances the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.^[12]
- **Hydration and Polymerization:** In aqueous solutions, it readily forms a hydrate.^[3] The anhydrous form is unstable and can polymerize to form polyacetals.^{[3][9]} To circumvent this, less reactive derivatives like **chloroacetaldehyde** dimethyl acetal are often used, which can be hydrolyzed under acidic conditions to generate CAA in situ.^[3]
- **Heterocycle Formation:** It is a valuable precursor for many heterocyclic compounds. For instance, it condenses with thiourea derivatives to form aminothiazoles, a reaction historically important in the synthesis of sulfathiazole, an early sulfa drug.^{[1][3][8]}

Biological Significance and Toxicology

2-Chloroacetaldehyde exhibits significant biological effects, primarily due to its ability to react with nucleophilic sites in macromolecules like DNA and proteins.^[12]

Metabolism and Toxicity:

- CAA is a known metabolite of the anticancer drug ifosfamide and is believed to be a primary contributor to its associated toxicities, including nephrotoxicity (kidney damage) and neurotoxicity (damage to the nervous system).^{[3][13][14]}
- It is also a metabolite formed during the degradation of 1,2-dichloroethane.^[3]
- Toxic mechanisms include the depletion of intracellular glutathione (a key antioxidant), impairment of mitochondrial function leading to ATP depletion, and induction of lipid peroxidation.^{[12][15][16]}

Mutagenicity and Carcinogenicity:

- CAA is a mutagen that reacts with adenosine and cytidine bases in DNA to form cyclic, promutagenic etheno adducts.^{[3][12][17][18]} This reactivity is linked to its potential carcinogenic properties.^{[12][18]}
- Studies have shown that CAA treatment induces mutations primarily at cytosine bases.^[18]

Cellular Signaling:

- CAA can disrupt cellular calcium (Ca^{2+}) homeostasis by inhibiting the $\text{Na}^+/\text{Ca}^{2+}$ exchanger, an effect that appears to be dependent on the protein kinase A (PKA) signaling pathway.[\[19\]](#) This disruption of Ca^{2+} signaling is a potential cause of its cytotoxic effects.[\[19\]](#)
- Like other reactive aldehydes, it can induce oxidative stress, which is known to activate signaling pathways such as NF- κ B and YAP.[\[20\]](#)

Applications in Research and Drug Development

The high reactivity of 2-**chloroacetaldehyde** makes it a valuable tool and building block in pharmaceutical and chemical research.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of various pharmaceuticals, including the diuretic polythiazide, the hypnotic brotizolam, and anti-AIDS drugs.[\[2\]](#)[\[3\]](#)[\[9\]](#) It is also used to create aminothiazolyl derivatives of other compounds to enhance their biological activity.[\[21\]](#)
- **Chemical Intermediate:** It is widely used as an intermediate for producing agrochemicals, dyestuffs, and fragrances.[\[4\]](#)[\[6\]](#)[\[9\]](#)
- **Research Tool:** As a fluorescent label and a potent inhibitor of DNA synthesis, it is used in analytical chemistry and to study cellular processes.[\[14\]](#)[\[22\]](#) Its ability to form etheno adducts makes it a useful tool for studying DNA damage and repair mechanisms.[\[17\]](#)

Experimental Protocols

Protocol: Induction of Etheno Adducts in Cellular DNA

This protocol provides a general methodology for treating cultured cells with 2-**chloroacetaldehyde** to induce the formation of etheno DNA adducts for subsequent analysis.

Objective: To expose a cell line (e.g., Raji, a B-lymphoid cell line) to CAA to generate etheno-dA adducts for quantification.[\[17\]](#)

Materials:

- Cultured Raji cells
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- **2-Chloroacetaldehyde** (CAA) solution (typically a 40-50% aqueous solution)
- DNA extraction kit
- HPLC system with fluorescence detection

Methodology:

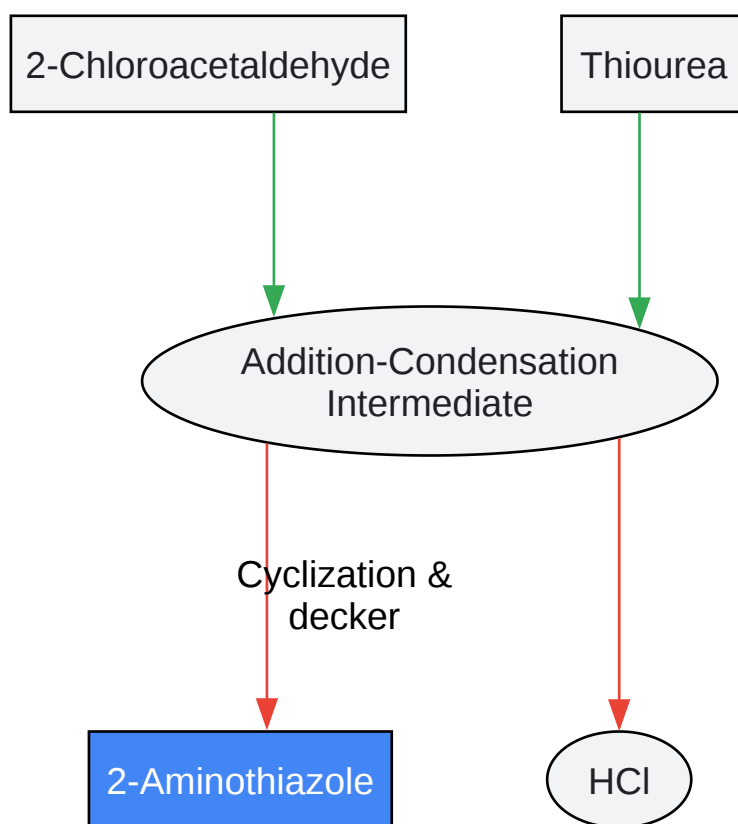
- Cell Culture: Culture Raji cells to the desired density in appropriate flasks or plates.
- CAA Treatment:
 - Prepare a fresh working solution of CAA in a suitable buffer or medium immediately before use.
 - Expose the cells to a specific concentration of CAA (e.g., as determined by dose-response experiments) for a defined period (e.g., 2-4 hours). The high reactivity and cytotoxicity of CAA necessitate careful selection of concentration and exposure time.[\[18\]](#)[\[22\]](#)
- Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet thoroughly with cold PBS to remove any residual CAA.
- DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions. Ensure high purity of the extracted DNA.
- DNA Hydrolysis: Enzymatically hydrolyze the DNA to its constituent deoxynucleosides.
- Adduct Analysis:
 - Analyze the hydrolyzed DNA sample using a highly sensitive method like HPLC with fluorescence detection.[\[17\]](#)

- Etheno adducts are fluorescent, allowing for their detection and quantification against a standard curve.[18]
- The detection limit for etheno-dA can be in the femtomole (fmol) range with optimized methods.[17]

Visualized Workflows and Pathways

Diagram 1: Synthesis of 2-Aminothiazole

This diagram illustrates a key synthetic application of 2-**chloroacetaldehyde** in the formation of the 2-aminothiazole heterocyclic ring system, a common scaffold in many pharmaceutical compounds.[1][3]

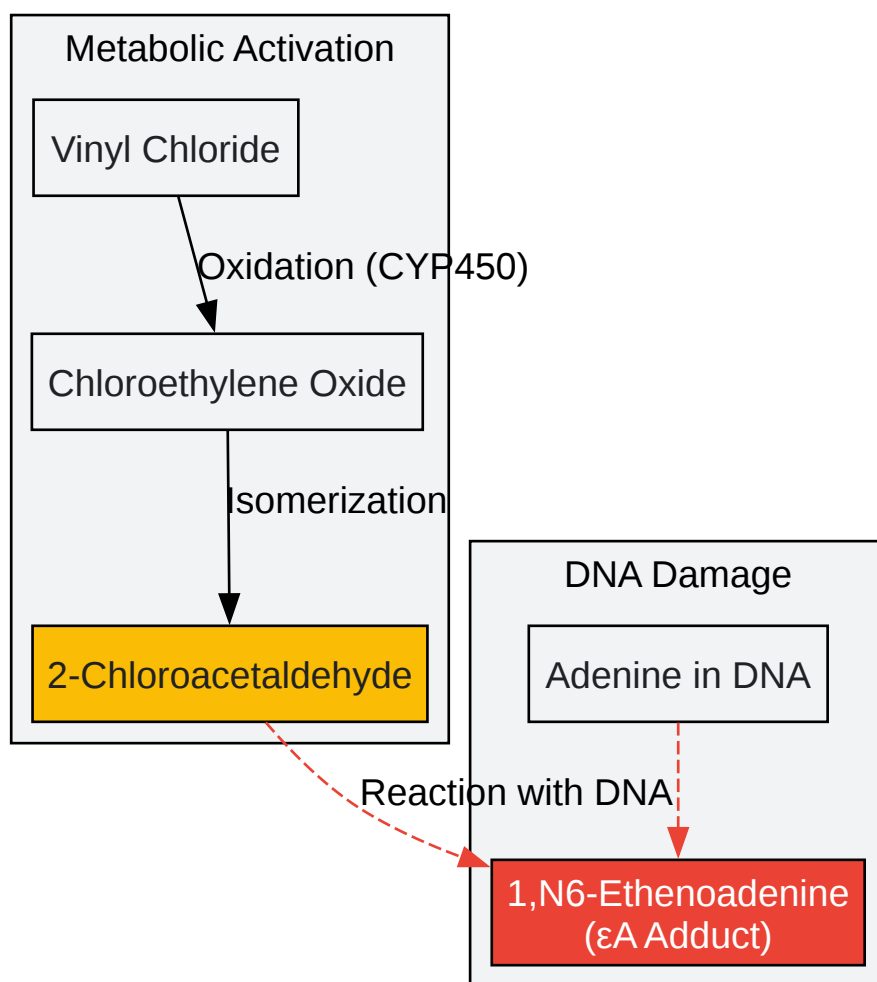


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Caption: Synthetic pathway for 2-aminothiazole from 2-**chloroacetaldehyde**.

Diagram 2: Bioactivation and DNA Adduct Formation

This diagram shows the metabolic pathway where vinyl chloride is converted to chloroethylene oxide and then isomerizes to 2-**chloroacetaldehyde**, which subsequently reacts with DNA bases like adenine to form mutagenic etheno adducts.[3][12]



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Caption: Pathway of vinyl chloride metabolism to CAA and subsequent DNA adduct formation.

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